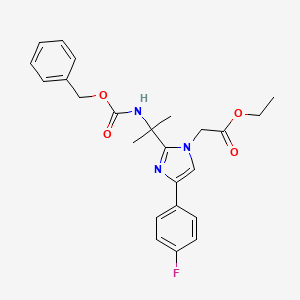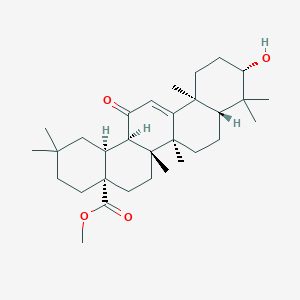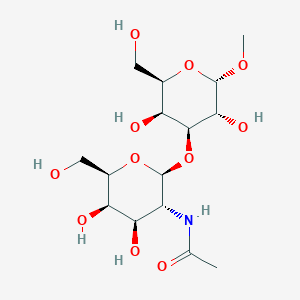
tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate: is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the difluorobenzylthio group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The difluorobenzylthio group may play a crucial role in binding to these targets, while the quinoline core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate
- tert-Butyl 2-(2-((2,3-dichlorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate
- tert-Butyl 2-(2-((2,3-dibromobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate
Uniqueness
The uniqueness of this compound lies in its difluorobenzylthio group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H21F2NO3S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]acetate |
InChI |
InChI=1S/C22H21F2NO3S/c1-22(2,3)28-20(27)12-25-17-10-5-4-8-15(17)18(26)11-19(25)29-13-14-7-6-9-16(23)21(14)24/h4-11H,12-13H2,1-3H3 |
Clé InChI |
AIYXUBDZDRMULI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C=C1SCC3=C(C(=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)



![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)

![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)

![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)
